(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
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Overview
Description
The compound (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features, which include a bicyclic core, thiazole ring, and multiple functional groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bicyclic core, followed by the introduction of the thiazole ring and other functional groups. Key steps include:
Formation of the Bicyclic Core: This step involves cyclization reactions that form the 5-thia-1-azabicyclo(4.2.0)oct-2-ene structure.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction involving appropriate thioamide and haloketone precursors.
Functional Group Modifications: Various functional groups, such as the acetoxymethyl and methoxyimino groups, are introduced through nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to control reaction conditions precisely. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the thiazole ring.
Substitution: Nucleophilic substitution reactions can replace functional groups such as the acetoxymethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs.
Scientific Research Applications
The compound (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (6R-(6alpha,7beta(Z)))-3-(Hydroxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- (6R-(6alpha,7beta(Z)))-3-(Methoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Uniqueness
The unique structural features of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(420)oct-2-ene-2-carboxylic acid, such as the acetoxymethyl group and the specific configuration of the bicyclic core, contribute to its distinct chemical and biological properties
Properties
CAS No. |
64485-92-3 |
---|---|
Molecular Formula |
C35H31N5O7S2 |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C35H31N5O7S2/c1-21(41)47-18-22-19-48-32-28(31(43)40(32)29(22)33(44)45)37-30(42)27(39-46-2)26-20-49-34(36-26)38-35(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,20,28,32H,18-19H2,1-2H3,(H,36,38)(H,37,42)(H,44,45)/b39-27+/t28-,32-/m1/s1 |
InChI Key |
IHFZSFMOJYFAHV-PDMLXIOCSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)SC1)C(=O)O |
Origin of Product |
United States |
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